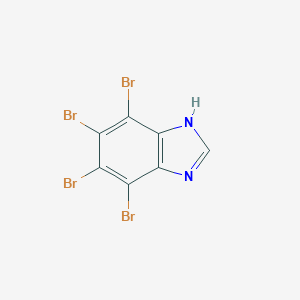

4,5,6,7-Tetrabromobenzimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4,5,6,7-Tetrabromobenzimidazole is an organic compound characterized by its four bromine atoms attached to a benzimidazole core. Its chemical formula is and it is classified as a potent inhibitor of protein kinase CK2 (casein kinase 2) due to its ability to competitively inhibit ATP binding. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology, where it may play a role in cancer treatment strategies by inducing apoptosis in tumor cells .

As mentioned earlier, TBBz acts as a potent inhibitor of the enzyme casein kinase 2 (CK2) [, ]. CK2 is a ubiquitous protein kinase involved in regulating various cellular processes, including cell proliferation, differentiation, survival, and stress response [].

The detailed mechanism by which TBBz inhibits CK2 is still under investigation. However, it is believed that the brominated structure of TBBz allows it to mimic the natural substrate (ATP) and competitively bind to the ATP-binding pocket of the enzyme, thereby preventing CK2 from performing its normal function [].

Studies suggest that TBBz exhibits selectivity towards CK2 compared to other protein kinases, making it a valuable tool for researchers studying the specific role of CK2 in various cellular pathways [, ].

CK2 Inhibition:

TBBz functions as a potent and selective inhibitor of protein kinase CK2 (CK2), an enzyme involved in various cellular processes, including cell proliferation, survival, and differentiation []. By inhibiting CK2 activity, TBBz allows researchers to investigate the specific roles of CK2 signaling pathways in different biological contexts. This approach is crucial for understanding the involvement of CK2 in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions [, ].

Cancer Research:

Aberrant CK2 activity has been linked to the development and progression of various types of cancer, including breast cancer, prostate cancer, and leukemia [, , ]. TBBz serves as a valuable research tool for studying oncogenesis, the process by which normal cells transform into cancer cells. Researchers utilize TBBz to investigate the effects of CK2 inhibition on cancer cell growth, survival, and migration, paving the way for the development of novel therapeutic strategies targeting CK2 [].

Additional Applications:

Beyond CK2 inhibition and cancer research, TBBz holds promise in other scientific areas. Studies suggest its potential applications in:

- Neurodegenerative diseases: Investigating the role of CK2 in neurodegeneration and exploring the neuroprotective effects of CK2 inhibition [].

- Inflammation: Studying the involvement of CK2 in inflammatory processes and evaluating TBBz as a potential anti-inflammatory agent [].

- Drug discovery: Utilizing TBBz as a lead compound for the development of new drugs targeting CK2 and other related pathways [].

The reactivity of 4,5,6,7-tetrabromobenzimidazole primarily involves nucleophilic substitutions and modifications at the nitrogen atoms of the benzimidazole ring. For instance, derivatives can be synthesized through acylation or alkylation reactions, enhancing its biological activity or altering its pharmacokinetic properties. The compound can also undergo reactions typical of halogenated compounds, such as dehalogenation or substitution reactions with nucleophiles .

4,5,6,7-Tetrabromobenzimidazole exhibits significant biological activity as a selective ATP-competitive inhibitor of protein kinase CK2. This inhibition has been linked to pro-apoptotic effects in various cancer cell lines, including breast cancer (MCF-7) and leukemia (CCRF-CEM) cells. Studies have shown that the compound can induce cell death at low micromolar concentrations (EC50 values ranging from 4.90 to 32.77 µM), making it a candidate for further development in cancer therapeutics .

The synthesis of 4,5,6,7-tetrabromobenzimidazole typically involves the bromination of benzimidazole derivatives followed by purification processes such as recrystallization or chromatography. A common method includes the reaction of benzimidazole with bromine in an appropriate solvent under controlled conditions to yield the tetrabrominated product. More complex derivatives can be synthesized through further functionalization steps involving acylation or alkylation reactions .

4,5,6,7-Tetrabromobenzimidazole is primarily utilized in research as a casein kinase 2 inhibitor. Its applications extend to:

- Cancer Research: Investigating its potential as an anticancer agent due to its ability to induce apoptosis in tumor cells.

- Biochemical Studies: Serving as a tool compound for studying CK2-related signaling pathways and cellular processes.

- Drug Development: As a lead compound for synthesizing more potent and selective CK2 inhibitors with improved pharmacological profiles .

Interaction studies of 4,5,6,7-tetrabromobenzimidazole have focused on its binding affinity and selectivity towards protein kinase CK2 compared to other kinases. The compound has shown high selectivity for CK2 over other kinases, which is crucial for minimizing off-target effects and enhancing therapeutic efficacy. These studies often utilize techniques such as surface plasmon resonance or isothermal titration calorimetry to assess binding interactions and kinetics .

Several compounds share structural similarities with 4,5,6,7-tetrabromobenzimidazole and exhibit related biological activities. Here are some notable examples:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4,5,6,7-Tetrabromo-1H-benzotriazole | Structure | Inhibitor of CK2 |

| 4,5,6,7-Tetrabromo-N,N-dimethyl-1H-benzimidazol-2-amine | Structure | Potent CK2 inhibitor |

| 4,5-Dibromo-1H-benzimidazole | Structure | Less potent than tetrabrominated derivatives |

Uniqueness: The primary distinction of 4,5,6,7-tetrabromobenzimidazole lies in its tetrabromo substitution pattern which enhances its lipophilicity and biological activity compared to its dibromo counterparts. This unique substitution pattern contributes significantly to its effectiveness as an inhibitor of protein kinase CK2 while also influencing its solubility and membrane permeability characteristics .

Core Compound Synthesis

Bromination Strategies and Reaction Optimization

The synthesis of TBBi relies on precise bromination of the benzimidazole core. Traditional methods employ aqueous bromine under controlled conditions, with reaction kinetics heavily influenced by substrate electronic properties. For benzimidazole derivatives, bromination occurs preferentially at the 4,5,6,7-positions due to electron-deficient aromatic systems, achieving >90% regioselectivity in optimized setups [2]. Recent innovations include electrochemical bromination using vacancy-rich Co₃O₄ catalysts, which enable efficient bromine evolution from NaBr at ambient conditions. This method achieves 85–92% yields for TBBi while minimizing hazardous bromine gas emissions [3].

Key parameters for bromination optimization:

- Temperature: 25–40°C (higher temperatures accelerate debromination).

- Solvent: Mixed aqueous-acetonitrile systems enhance solubility.

- Catalyst loading: 5–10 mg/cm² Co₃O₄ with oxygen vacancies maximizes Br₂ generation efficiency [3].

N-Alkylation and Functionalization Approaches

N-Alkylation of TBBi precursors enables strategic functionalization. Phenacyl halides react with 1H-benzimidazole intermediates to form ketone derivatives (e.g., 1-phenacyl-TBBi), which are subsequently reduced to alcohols using NaBH₄/EtOH (40–91% yields) [1]. Microwave-assisted N-alkylation reduces reaction times from 12 hours to 30 minutes while maintaining 75–88% yields [6]. Critical considerations include:

- Base selection: K₂CO₃ outperforms NaOH in minimizing hydrolysis.

- Leaving group reactivity: Bromides > chlorides for phenacyl substrates.

Derivative Design and Optimization

Adamantylated and Hydrophobic Derivatives

Incorporation of adamantane moieties enhances lipophilicity and kinase binding affinity. 2-(1-Adamantyl)-TBBi derivatives are synthesized via Friedel-Crafts alkylation, achieving 89–96% yields in refluxing toluene [7]. These derivatives exhibit:

- LogP increases: From 2.1 (TBBi) to 4.3 (adamantyl-TBBi).

- CK2 inhibition enhancement: IC₅₀ improves from 0.8 µM (TBBi) to 0.2 µM [7].

Hydroxypropyl and Carboxylic Acid Derivatives

Hydroxypropyl-TBBi derivatives are synthesized through epoxide ring-opening reactions, introducing chiral centers with >90% diastereomeric excess using L-proline catalysts [1]. Carboxylic acid derivatives (e.g., 5-carboxy-TBBi) are obtained via:

- Nitration/reduction sequences (4-step, 65% overall yield).

- Direct ester hydrolysis (H₂SO₄/EtOH, 82% yield) [7].

Methyl-Substituted Analogues (2MeTBBi)

2-Methyl-TBBi analogues demonstrate altered kinase selectivity profiles. Synthesis involves:

- Pre-methylation of benzimidazole at C2 before bromination.

- Sequential N-alkylation with methyl iodide (KI/CH₃CN, 70°C, 8h) [1].

Biological data reveal 2MeTBBi maintains CK2 inhibition (IC₅₀ = 1.2 µM) while reducing PIM-1 off-target activity by 40% [5].

Chemoenzymatic and Green Chemistry Approaches

Recent advances emphasize sustainable TBBi production:

- Enzymatic bromination: Haloperoxidases from Streptomyces aureofaciens achieve 60% bromination efficiency at pH 5.5 [6].

- Polymer-supported reagents: Poly(N,N′-dibromoethylenephenylene sulfonamide) enables bromine recycling (4 cycles, <10% yield drop) [6].

- Solvent-free mechanochemistry: Ball-milling TBBi precursors with KBr/CuBr₂ yields 78% product in 2h [3].

Structural and Functional Insights

Molecular Interactions and Kinase Inhibition

TBBi derivatives inhibit CK2α through competitive ATP binding, with key interactions:

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant